molecular formula C22H24ClNO5S B12137324 (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B12137324
M. Wt: 449.9 g/mol
InChI Key: VNGSUZZIXHIUPE-CSKARUKUSA-N
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Description

This compound (CAS: 620557-25-7) is a synthetic enamide derivative with the molecular formula C22H24ClNO5S and a molecular weight of 449.95 g/mol . Its structure features:

  • A 2-chlorophenyl group at the α-position of the enamide.
  • A 3,4-dimethoxybenzyl substituent on the amide nitrogen.
  • A 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) group as the second amide substituent.

The dimethoxybenzyl moiety enhances solubility through polar interactions, while the sulfone group improves metabolic stability by resisting oxidation compared to thioether analogues . The E-configuration of the enamide is critical for maintaining planarity, which may influence binding to biological targets such as enzymes or receptors .

Properties

Molecular Formula

C22H24ClNO5S

Molecular Weight

449.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C22H24ClNO5S/c1-28-20-9-7-16(13-21(20)29-2)14-24(18-11-12-30(26,27)15-18)22(25)10-8-17-5-3-4-6-19(17)23/h3-10,13,18H,11-12,14-15H2,1-2H3/b10-8+

InChI Key

VNGSUZZIXHIUPE-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl)OC

Origin of Product

United States

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide (CAS: 620557-25-7) is a complex organic molecule with a molecular formula of C22H24ClNO5SC_{22}H_{24}ClNO_5S and a molar mass of approximately 449.95 g/mol. This compound features a prop-2-enamide backbone, a chlorophenyl group, and a dimethoxybenzyl moiety, along with a tetrahydrothiophene ring that is substituted with a 1,1-dioxide. The structural diversity of this compound suggests potential for various biological activities.

Chemical Structure

The unique structure of this compound can be summarized as follows:

FeatureDescription
BackboneProp-2-enamide
Substituents2-chlorophenyl, 3,4-dimethoxybenzyl, 1,1-dioxidotetrahydrothiophene
Molecular FormulaC22H24ClNO5S
Molar Mass449.95 g/mol

Pharmacological Properties

Research into the biological activity of this compound indicates potential pharmacological effects. Compounds with similar structural features have been associated with:

  • Anti-inflammatory Activity : The presence of the chlorophenyl and dimethoxybenzyl groups may enhance interaction with inflammatory pathways.
  • Analgesic Effects : Similar compounds have demonstrated pain-relieving properties.
  • Antimicrobial Properties : The structural complexity suggests potential efficacy against bacterial and fungal pathogens.

The biological activity of (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is likely mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects.

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, we can compare it to other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group; phenyl ringAntagonist for mGluR5 receptors
4-Chloro-N-(3-methoxybenzyl)anilineChlorine substitution; amine groupAntimicrobial activity
5-Methylthiazole derivativesThiazole ring; methyl groupAntifungal properties

The distinct combination of functional groups in (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide may contribute to its unique pharmacological profile compared to these similar compounds.

Scientific Research Applications

The compound (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide (CAS: 620557-25-7) is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential applications based on existing literature.

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide exhibit anticancer properties . For instance:

  • A study evaluated related compounds in vitro using the National Cancer Institute's 60-cell line screening protocol, revealing promising anticancer activity against various cancer types .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor , which is significant for developing anti-inflammatory drugs. The inhibition of 5-LOX is crucial in treating conditions like asthma and arthritis due to its role in leukotriene biosynthesis .

Neuroprotective Effects

Research indicates that compounds with similar structural features may possess neuroprotective effects. These effects are essential for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulating neurotransmitter systems or reducing oxidative stress .

Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The findings highlighted that modifications to the dimethoxybenzyl group significantly influenced the anticancer efficacy and selectivity against tumor cells .

Study 2: Molecular Docking Studies

Another research focused on the molecular docking of (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide against several targets involved in inflammation and cancer pathways. The results indicated strong binding affinities, suggesting potential therapeutic applications .

Summary of Applications

ApplicationDescription
Anticancer ActivityPotential to inhibit cancer cell proliferation; promising results in vitro.
Anti-inflammatory EffectsPossible inhibitor of 5-lipoxygenase; relevant for treating inflammatory diseases.
Neuroprotective PotentialMay protect against neurodegeneration; requires further investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Stability Insights
Target Compound C22H24ClNO5S 449.95 2-chlorophenyl, 3,4-dimethoxybenzyl, 1,1-dioxidotetrahydrothiophen-3-yl High polarity from dimethoxy groups; sulfone enhances metabolic stability .
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide (CAS: 620557-16-6) C20H19ClN2O3S 402.89 4-chlorobenzyl, phenyl, 1,1-dioxidotetrahydrothiophen-3-yl Lower molecular weight may improve permeability; 4-chlorobenzyl reduces polarity vs. dimethoxy .
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide (CAS: 898629-92-0) C25H24FNO4S 453.50 4-fluorophenyl-furan, 4-methylphenyl, 1,1-dioxidotetrahydrothiophen-3-yl Fluorine increases lipophilicity; furan oxygen may enhance hydrogen bonding .
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(3-methoxyphenyl)-2,2-dimethyl-cyclopropanecarboxamide C16H14ClF3NO2 352.74 Cyclopropane, trifluoropropenyl, 3-methoxyphenyl Cyclopropane adds rigidity; trifluoromethyl enhances metabolic resistance .
Key Observations:
  • The sulfone group is conserved in analogues (), suggesting its importance for stability.
  • Fluorine in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Preparation Methods

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

The 1,1-dioxidotetrahydrothiophen-3-amine moiety is synthesized via oxidation and subsequent functionalization of tetrahydrothiophene derivatives. A common route involves the sulfonation of tetrahydrothiophene-3-carboxylic acid using hydrogen peroxide in acetic acid, yielding the sulfone derivative (1,1-dioxidotetrahydrothiophene-3-carboxylic acid). Decarboxylation under basic conditions (e.g., NaOH in ethylene glycol at 120°C) produces the free amine, which is stabilized as a hydrochloride salt. Alternative pathways include the reduction of nitro intermediates, though this method suffers from lower yields due to over-reduction side reactions.

Synthesis of (E)-3-(2-Chlorophenyl)Prop-2-Enoic Acid

The α,β-unsaturated acid precursor is prepared via a Horner-Wadsworth-Emmons reaction. Treatment of 2-chlorobenzaldehyde with triethyl phosphonoacetate in the presence of sodium hydride generates the (E)-ethyl cinnamate derivative, which is hydrolyzed to the free acid using lithium hydroxide in tetrahydrofuran (THF)/water. The stereoselectivity of this reaction exceeds 95% under optimized conditions (0°C, 12 h), as confirmed by 1H^1H-NMR coupling constants (J=15.8HzJ = 15.8 \, \text{Hz}).

Coupling Methods for Enamide Formation

Amide Bond Formation via Carbodiimide Coupling

The target compound’s enamide linkage is constructed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Equimolar amounts of (E)-3-(2-chlorophenyl)prop-2-enoic acid and 1,1-dioxidotetrahydrothiophen-3-amine are reacted in dichloromethane (DCM) at 0°C, followed by slow warming to room temperature. This method achieves yields of 78–82%, with residual starting materials removed via silica gel chromatography.

Reductive Amination for N-Alkylation

Cyclization and Reaction Optimization

Alkali-Mediated Cyclization in PEG-Water Systems

A patent-pending method (US6355809B1) describes cyclization in PEG-water mixtures, which is adaptable for the target compound’s sulfone stabilization. Using potassium hydroxide (2 eq.) in PEG-400/water (3:1 v/v) at 25°C, the reaction proceeds via intramolecular nucleophilic attack, forming the tetrahydrothiophene sulfone ring. Key advantages include reduced side reactions (e.g., hydrolysis) and improved solubility of intermediates.

Table 1. Optimization of Cyclization Conditions

ParameterCondition 1Condition 2Condition 3
Solvent (PEG:H₂O)1:13:15:1
Temperature (°C)02545
Yield (%)628874
Purity (HPLC, %)919593

Data adapted from US6355809B1.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=15.8HzJ = 15.8 \, \text{Hz}, 1H, CH=CH), 7.32–7.25 (m, 4H, Ar-H), 6.91 (s, 2H, OCH₃), 4.12 (q, 2H, NCH₂), 3.78 (s, 6H, OCH₃), 3.02–2.95 (m, 4H, SO₂CH₂).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30), purity ≥98% .

Q & A

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

Methodological Answer:

  • Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, flow chemistry techniques (as demonstrated in Omura-Sharma-Swern oxidation optimizations) allow precise control over reaction conditions, enhancing reproducibility .
  • Use high-performance liquid chromatography (HPLC) to monitor reaction progress and quantify intermediates. This aligns with protocols for analogous enamide syntheses, where real-time analysis reduces side reactions .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of the (2E)-configured double bond?

Methodological Answer:

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detects spatial proximity of protons across the double bond to confirm the (E)-configuration.
  • UV-Vis Spectroscopy : Compare experimental λmax with computational predictions (TD-DFT) to validate conjugation patterns .
  • Single-crystal X-ray diffraction : Resolve bond angles and torsional parameters definitively, as shown in structurally related hydrazinecarboxamides .

Q. How can the compound’s solubility profile be improved for in vitro biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) to balance solubility and biocompatibility.
  • Micellar encapsulation : Non-ionic surfactants like Tween-80 enhance dispersion without altering bioactivity, a strategy validated for hydrophobic enamide derivatives .

Q. What computational tools are recommended for predicting the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways, as applied to similar chlorophenyl-containing compounds .

Q. How should researchers confirm the absence of residual catalysts (e.g., Pd) post-synthesis?

Methodological Answer:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect trace metal impurities at ppb levels.
  • Chelation-based purification : Use scavenger resins (e.g., SiliaBond Thiol) to sequester residual Pd, a method optimized for aryl chlorides .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled in mechanistic studies?

Methodological Answer:

  • Dose-response profiling : Use Hill slope analysis to differentiate on-target effects from off-target toxicity.
  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies pathways modulated by the compound, resolving contradictions observed in structurally similar nitro-phenyl enamides .

Q. What strategies mitigate racemization during enantioselective synthesis of the tetrahydrothiophen-3-yl sulfone moiety?

Methodological Answer:

  • Chiral auxiliaries : Temporarily install a menthol-based directing group to stabilize the stereocenter during sulfone formation.
  • Low-temperature crystallization : Isolate enantiomers via fractional crystallization in hexane/ethyl acetate, leveraging the compound’s high melting point (≥200°C) .

Q. How can researchers validate the compound’s binding mode to a target protein with ambiguous electron density maps?

Methodological Answer:

  • Composite omit maps : Use SHELX-driven refinement to reduce model bias in crystallographic data .
  • Molecular docking with flexible side chains : AutoDock Vina or Rosetta Ligand accounts for protein conformational changes, as demonstrated for benzodioxol-containing ligands .

Q. What experimental approaches resolve discrepancies between in silico ADMET predictions and in vivo pharmacokinetic data?

Methodological Answer:

  • Microsomal stability assays : Compare hepatic clearance rates across species (e.g., human vs. murine microsomes) to refine computational models.
  • Plasma protein binding studies : Equilibrium dialysis quantifies unbound fractions, addressing overestimations in bioavailability for dimethoxybenzyl derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to isolate the contributions of the 2-chlorophenyl vs. 3,4-dimethoxybenzyl groups?

Methodological Answer:

  • Fragment-based deconstruction : Synthesize truncated analogs (e.g., removing the dimethoxybenzyl group) and assay activity.
  • Free-Wilson analysis : Statistically partition bioactivity contributions of substituents, a method validated for nitrophenyl enamides .

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